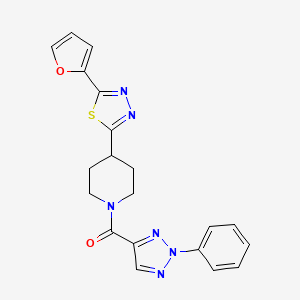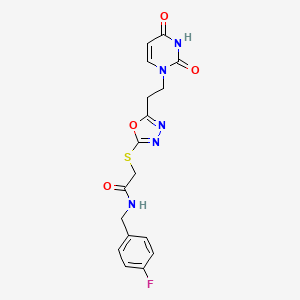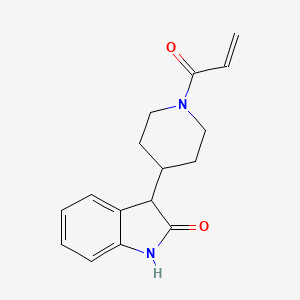![molecular formula C15H14Cl2N2O4S B2683639 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-28-4](/img/structure/B2683639.png)
4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical substance with the CAS number 338396-28-4. It is available for purchase online for pharmaceutical testing .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo would typically be found in scientific literature or specialized chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Photostability and Photoheterolysis
Research on derivatives of chloroaniline, including studies on their photostability and photoheterolysis in polar media, provides insights into the reactivity and potential applications of related compounds in photochemical processes. For example, the generation and reactivity of the 4-aminophenyl cation through photolysis highlight the potential of such compounds in synthesizing new chemical structures via photo-induced reactions (Guizzardi et al., 2001).
Allosteric Modifiers of Hemoglobin
The design and synthesis of compounds with the ability to decrease the oxygen affinity of human hemoglobin A demonstrate the pharmacological relevance of structurally complex compounds. Such research can lead to the development of new therapeutics and diagnostic tools, especially for conditions related to oxygen transport and utilization (Randad et al., 1991).
Fluorescent Molecular Probes
The synthesis and spectral properties of fluorescent solvatochromic dyes, including those with specific phenyl and anilino substituents, underline the importance of such compounds in developing sensitive molecular probes for biological studies. These probes can be used to investigate a variety of biological events and processes, highlighting the interdisciplinary applications of chemical synthesis in biological imaging and diagnostics (Diwu et al., 1997).
Synthesis and Properties of Complexes
The synthesis of tungsten(0) carbonyl complexes with carbonyl-stabilized ylides explores the coordination chemistry of compounds with specific substituents, demonstrating their utility in forming complexes with potential applications in catalysis and materials science (Kawafune & Matsubayashi, 1983).
Anticancer Activity
The synthesis and evaluation of novel 1,4-dihydropyridine derivatives, including their anticancer activity, showcase the ongoing efforts in medicinal chemistry to design and synthesize compounds with potential therapeutic benefits. Such studies are crucial in the discovery of new drugs and understanding their mechanisms of action (Gomha et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(2,5-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZBCLPRBDBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)



![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)
![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)

